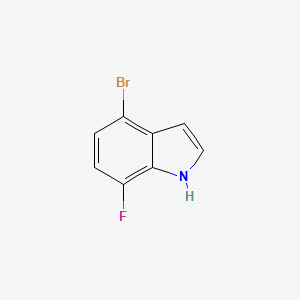

![molecular formula C14H10Br2O2 B1275761 5-溴-2-[(4-溴苄基)氧基]苯甲醛 CAS No. 84102-43-2](/img/structure/B1275761.png)

5-溴-2-[(4-溴苄基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

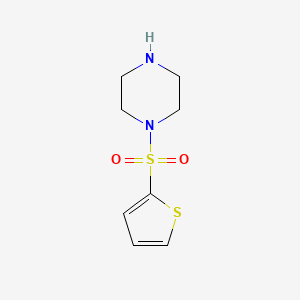

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a compound that can be synthesized through various chemical reactions involving bromination and substitution processes. The compound is characterized by the presence of bromine atoms and a benzaldehyde group, which are common functional groups in organic chemistry with significant reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes and utilizes O-Methyloxime as a directing group to achieve good overall yields . Additionally, the synthesis of related compounds with bromoalkoxy and phenylazo groups has been reported, which involves characterization by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde can be analyzed using techniques such as X-ray crystallography, FT-IR, and computational methods like DFT. These analyses provide insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and other molecular properties . Such detailed structural information is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Compounds with bromine substituents, like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, are typically reactive towards nucleophilic substitution reactions due to the presence of a good leaving group (bromine). These reactions can lead to various transformations and the synthesis of new derivatives . Additionally, oxidative debenzylation reactions can be used to remove benzyl protecting groups from ethers and amides, which may be applicable in the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and related compounds can be influenced by the presence of substituents and the overall molecular structure. These properties include melting points, boiling points, solubility, and stability, which are important for the practical handling and application of the compound. Theoretical calculations can predict properties such as dipole moments, polarizability, and hyperpolarizability, which are relevant for materials science applications . Additionally, the fluorescence properties of related benzaldehydes suggest potential uses in optoelectronic devices .

科学研究应用

蛋白质组学研究

该化合物用于蛋白质组学研究,蛋白质组学是蛋白质、其结构和功能的大规模研究。 该化合物中存在的溴原子可用于标记或作为重原子用于X射线晶体学研究以确定蛋白质的3D结构 .

有机合成

在有机合成中,5-溴-2-[(4-溴苄基)氧基]苯甲醛作为合成各种有机化合物的先驱。 由于醛基和醚官能团的存在,其反应性使其成为合成更复杂分子的宝贵中间体 .

材料科学

该化合物的结构特征,包括苯甲醛和醚基,有利于开发新材料。 它可用于改变材料的表面性质或合成具有特定特性的聚合物 .

分析化学

在分析化学中,该化合物可用作色谱法和光谱分析中的标准品或试剂。 其独特的光谱特性使其可用于仪器校准和物质定量 .

环境科学

虽然它没有直接用于环境科学,但5-溴-2-[(4-溴苄基)氧基]苯甲醛的衍生物可以被合成用于环境修复目的,例如在形成吸附剂以从水源中去除污染物 .

药物研究

在药物研究中,该化合物可用于设计和合成新的候选药物。 其分子框架可被整合到潜在的治疗剂中,尤其是在抗癌和抗菌药物领域 .

生物技术

生物技术应用可能包括使用该化合物修饰生物分子或作为合成具有生物活性的化合物的构建块。 其进行各种化学反应的能力使其成为生物偶联技术的通用工具 .

工业用途

在工业上,5-溴-2-[(4-溴苄基)氧基]苯甲醛可用于合成染料、香料和其他精细化学品。 其反应性醛基在形成席夫碱方面特别有用,席夫碱在染料化学中很重要 .

属性

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJYDIIUCHKBGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399916 |

Source

|

| Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84102-43-2 |

Source

|

| Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)